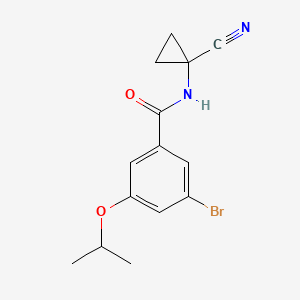

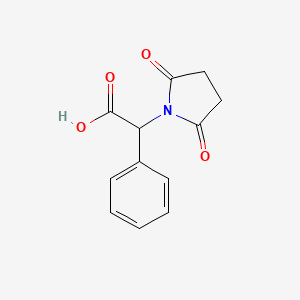

![molecular formula C11H13N3O4S2 B2794764 1-Methylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole CAS No. 868218-93-3](/img/structure/B2794764.png)

1-Methylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of imidazole and has a nitro group attached to the phenyl ring. The aim of

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Tetrazole Reactions and Synthesis: 5-Methylsulfinyl-1-(4-nitrophenyl)tetrazole, a related compound, demonstrates its utility in the synthesis of functionally substituted tetrazoles, which are extensively used in creating new medical agents (Egorova et al., 2005).

- Antibacterial Properties: Methylsulfinyl and methylsulfonyl analogs of nitrofurans, including compounds like 5-methylsulfinyl-2-furaldehyde semicarbazone, have been researched for their antibacterial properties against gram-negative and gram-positive organisms (Ekström et al., 1975).

Biological and Medicinal Research

- Antimycotic and Genotoxic Properties: Studies on 1-methyl-1H-imidazole derivatives have explored their antimycotic and genotoxic activities. Compounds like 2-methanesulfonyl-1-methyl-5-nitro-1H-imidazole have been identified as having moderate antifungal properties against dermatophytes (Zani et al., 1995).

- Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors: Research involving compounds like 1-methylsulfonyl-2-[2-(2,4-dichlorophenyl)ethyl]imidazole has contributed to the study of GSK-3β inhibitors. These inhibitors are linked to Alzheimer's disease and have potential in brain imaging studies (Kumata et al., 2015).

Agricultural Applications

- Antibacterial Activity Against Rice Bacterial Leaf Blight: Sulfone derivatives, such as 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, have shown effective antibacterial activity against rice bacterial leaf blight. These compounds also enhance plant resistance and improve chlorophyll content in rice (Shi et al., 2015).

Propiedades

IUPAC Name |

1-methylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4S2/c1-20(17,18)13-6-5-12-11(13)19-8-9-3-2-4-10(7-9)14(15)16/h2-4,7H,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZWBTUKTOMXOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN=C1SCC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl} ethanethioate](/img/structure/B2794682.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2794687.png)

![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2794692.png)

![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/no-structure.png)

![6-[(3,4-dichlorophenyl)methyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B2794697.png)

![Ethyl 4-[(15S)-12,14-dioxo-10-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2794699.png)

![3,5-Dinitrobenzoic acid; [(4-cyanophenyl)sulfanyl]methanimidamide](/img/structure/B2794701.png)